molecular formula C18H27NO5 B1682353 Yamataimine CAS No. 67113-69-3

Yamataimine

Cat. No.: B1682353
CAS No.: 67113-69-3
M. Wt: 337.4 g/mol
InChI Key: RRIMIQDGHHBXCP-BXPDPKNNSA-N
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Description

Yamataimine is a macrocyclic pyrrolizidine alkaloid, specifically a 12-membered pyrrolizidine alkaloid of the retronecine type. It is known for its occurrence in the methanolic extract of Cacalia yatabei roots. The compound forms colorless needles when crystallized from acetone-light petroleum and is dextrorotatory with a specific rotation of +63.6° in ethanol .

Preparation Methods

The synthesis of optically active Yamataimine involves a nine-step sequence starting from methyl (1S,5R)-5-methyl-2-oxocyclopentanecarboxylate derived from ®-(+)-pulegone. The key steps include:

Chemical Reactions Analysis

Yamataimine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Yamataimine has several scientific research applications:

Mechanism of Action

The mechanism of action of Yamataimine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in cellular processes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways and enzyme activities .

Comparison with Similar Compounds

Yamataimine is unique among pyrrolizidine alkaloids due to its specific macrocyclic structure and stereochemistry. Similar compounds include:

Properties

IUPAC Name

(1R,4S,6R,7S,17R)-4-ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h5,11-12,14-15,22H,4,6-10H2,1-3H3/t11-,12+,14-,15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMIQDGHHBXCP-BXPDPKNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217413
Record name Yamataimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67113-69-3
Record name Yamataimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067113693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yamataimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAMATAIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W289C84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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